An In-Depth Technical Guide to Ethyl 4-oxoazepane-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 4-oxoazepane-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent conformational flexibility allows for excellent binding to a variety of biological targets, making it a valuable component in the design of novel therapeutics. This guide focuses on a specific, yet underexplored derivative, Ethyl 4-oxoazepane-3-carboxylate hydrochloride. While this compound is not extensively documented in readily available literature, this guide will provide a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route based on established methodologies, and its potential applications in research and development.
As a senior application scientist, the aim is to provide not just a theoretical overview, but a practical guide for researchers. The information herein is synthesized from established principles of organic chemistry and detailed analysis of the synthesis of closely related structural analogs.
Predicted Chemical and Physical Properties
Direct experimental data for Ethyl 4-oxoazepane-3-carboxylate hydrochloride is not widely available. However, based on its structure as a β-keto ester within a cyclic amine, we can predict its key properties.
| Property | Predicted Value |
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, and sparingly soluble in less polar solvents. |
| Melting Point | As a hydrochloride salt, it is expected to have a relatively high melting point, likely above 150 °C. |
| Stability | The hydrochloride salt form enhances stability. As a β-keto ester, it may be susceptible to hydrolysis under strong acidic or basic conditions. |
| pKa | The protonated azepane nitrogen would have a pKa in the range of 9-11, typical for secondary ammonium ions. |
Synthesis of Ethyl 4-oxoazepane-3-carboxylate Hydrochloride
A robust and scalable synthesis of the azepan-4-one ring system has been reported, which can be adapted to produce the target molecule. The most viable strategy involves the ring expansion of a suitable N-protected piperidone precursor, followed by deprotection to yield the hydrochloride salt.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway to Ethyl 4-oxoazepane-3-carboxylate hydrochloride.
Step-by-Step Experimental Protocol
This protocol is adapted from a well-established industrial synthesis of a related compound, tert-butyl 4-oxoazepane-1-carboxylate.[1]
Part 1: Ring Expansion to form N-Boc-ethyl 4-oxoazepane-3-carboxylate
This key step involves a Lewis acid-catalyzed reaction of an N-protected 4-piperidone with ethyl diazoacetate. The use of the Boc protecting group is crucial for directing the regioselectivity of the ring expansion and preventing unwanted side reactions involving the nitrogen atom.
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Reaction:
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To a stirred solution of N-Boc-4-piperidone (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to between -40 °C and -25 °C.
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Simultaneously, add ethyl diazoacetate (1.2-1.5 equivalents) and a Lewis acid such as boron trifluoride etherate (BF3·OEt2) (1.1-1.4 equivalents) dropwise via two separate addition funnels, maintaining the internal temperature below -25 °C. The slow, simultaneous addition is critical to control the exothermic reaction and minimize the formation of byproducts.
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After the addition is complete, stir the reaction mixture at this low temperature for an additional 1-2 hours.
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Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of a weak base, such as potassium carbonate (K2CO3), while allowing the mixture to warm to room temperature.
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Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Boc-ethyl 4-oxoazepane-3-carboxylate.
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Purify the crude product by column chromatography on silica gel if necessary.
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Caption: Workflow for the ring expansion synthesis of the protected intermediate.
Part 2: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
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Reaction:
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Dissolve the purified N-Boc-ethyl 4-oxoazepane-3-carboxylate (1 equivalent) in a suitable organic solvent such as ethyl acetate or dioxane.
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Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane) at room temperature.
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Stir the mixture for several hours. The hydrochloride salt will typically precipitate out of the solution.
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Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
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Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dry under vacuum to yield the final product, Ethyl 4-oxoazepane-3-carboxylate hydrochloride.
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Reactivity and Chemical Behavior
The chemical properties of Ethyl 4-oxoazepane-3-carboxylate hydrochloride are dictated by the interplay of its three main functional groups: the secondary amine (as an ammonium salt), the ketone, and the ethyl ester.
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Keto-Enol Tautomerism: As a β-keto ester, the compound will exist in equilibrium with its enol tautomer. The position of this equilibrium will be influenced by the solvent and pH.
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Acidity of the α-Proton: The proton at the C3 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. This allows for deprotonation with a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions.
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Reactions at the Ketone: The ketone at the C4 position can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions.
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Reactions at the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or amidation.
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Reactions at the Nitrogen: The azepane nitrogen, after neutralization of the hydrochloride salt, is a secondary amine and can be N-alkylated or N-acylated to introduce further diversity.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are the expected key features in the NMR and IR spectra of the free base, Ethyl 4-oxoazepane-3-carboxylate.
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1H NMR:
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An ethyl ester pattern: a quartet around 4.2 ppm (O-CH2) and a triplet around 1.3 ppm (CH3).
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A methine proton at the C3 position, likely a multiplet, shifted downfield due to the adjacent carbonyls.
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A series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring.
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A broad singlet for the N-H proton.
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13C NMR:
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Two carbonyl signals for the ketone and the ester, typically in the range of 170-210 ppm.
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A signal for the O-CH2 of the ester around 60 ppm.
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Multiple signals in the aliphatic region for the carbons of the azepane ring.
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IR Spectroscopy:
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A strong C=O stretching band for the ketone, expected around 1715 cm-1.
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A strong C=O stretching band for the ester, expected around 1740 cm-1.
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An N-H stretching band for the secondary amine around 3300-3400 cm-1 (in the free base form).
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C-H stretching bands in the 2800-3000 cm-1 region.
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Applications in Drug Discovery and Research
Azepane derivatives are of great interest in pharmaceutical development.[1] Ethyl 4-oxoazepane-3-carboxylate hydrochloride, as a functionalized building block, offers several opportunities for the synthesis of more complex molecules.
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Scaffold for Library Synthesis: The multiple reactive sites on the molecule make it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.
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Synthesis of Novel Bioactive Compounds: The azepane ring can serve as a bioisostere for other cyclic systems, and its derivatives have shown a wide range of biological activities.
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Probing Structure-Activity Relationships (SAR): By modifying the ester, the ketone, and the amine functionalities, researchers can systematically explore the SAR of a lead compound containing this scaffold.
Safety and Handling
As with any chemical, Ethyl 4-oxoazepane-3-carboxylate hydrochloride should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. As a hydrochloride salt, it may be hygroscopic.
Conclusion
While Ethyl 4-oxoazepane-3-carboxylate hydrochloride is not a commercially cataloged compound with readily available data, this guide provides a scientifically grounded pathway for its synthesis and a predictive framework for its chemical properties and reactivity. By leveraging established synthetic methodologies for analogous structures, researchers are equipped with the necessary information to produce and utilize this valuable building block in their drug discovery and development endeavors. The versatility of the azepane scaffold, combined with the reactive handles present in this molecule, offers exciting possibilities for the creation of novel and potent therapeutic agents.
References
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Huang, Y.-S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1325–1329. [Link]
